molecular formula C7H6ClNO3 B146376 4-Chloro-3-nitrobenzyl alcohol CAS No. 55912-20-4

4-Chloro-3-nitrobenzyl alcohol

Cat. No. B146376
Key on ui cas rn: 55912-20-4
M. Wt: 187.58 g/mol
InChI Key: QLLRQJDSYJIXTN-UHFFFAOYSA-N
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Patent
US07456169B2

Procedure details

(4-chloro-3-nitrophenyl)methanol (7.0 g, 37.32 mmoles), liquid NH3 (100 mL) and methanol (125 mL) were mixed in a sealed reactor. The temperature was set to 160° C., and the pressure became about 600 psi. After 16 hours, the reaction was cooled down. The high pressure was released. All the solvents were removed. The solid residual was purified by silica gel column to give 4.51 g of the above intermediate (72%). MS (DCI) m/e 169 (M+H)+; 1H NMR (300 MHz, CD3OD) □ 8.02 (d, J=1.70 Hz, 1H), 7.36 (dd, J=8.48, 2.03 Hz, 1H), 6.95 (d, J=8.48 Hz, 1H), 4.48 (s, 2H).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[NH3:13]>CO>[NH2:13][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)CO)[N+](=O)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
N
Name
Quantity
125 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was set to 160° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled down
CUSTOM
Type
CUSTOM
Details
All the solvents were removed
CUSTOM
Type
CUSTOM
Details
The solid residual was purified by silica gel column

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)CO)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.51 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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